Cas no 957062-52-1 ((5-(Methoxycarbonyl)thiophen-3-yl)boronic acid)
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid
- (5-methoxycarbonylthiophen-3-yl)boronic acid
- 2-(Methoxycarbonyl)thiophene-4-boronic acid
- 2-Thiophenecarboxylic acid, 4-borono-, 2-methyl ester
- 5-(Methoxycarbonyl)thiophene-3-boronic acid
- Methyl 4-boronothiophene-2-carboxylate
- BCP31083
- SCHEMBL9974183
- PS-9444
- MFCD09800878
- [5-(Methoxycarbonyl)thiophen-3-yl]boronic acid
- 957062-52-1
- EN300-202924
- 4-Borono-2-thiophenecarboxylic acid 2-methyl ester;(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid; 2-(Methoxycarbonyl)thiophene-4-boronic acid; 4-Borono-2-(methoxycarbonyl)thiophene
- CS-0168552
- (5-(Methoxycarbonyl)thiophen-3-yl)boronicacid
- 5-(methoxycarbonyl)thiophen-3-ylboronic acid
- MGDKHNFETCRNRQ-UHFFFAOYSA-N
- DTXSID70656917
- F87598
- 4-Borono-2-thiophenecarboxylic acid 2-methyl ester
- [5-(Methoxycarbonyl)-3-thienyl]boronic acid
- AKOS006344495
- SY104306
- 4-Boronothiophene-2-carboxylic acid methyl ester
- 5-(methoxycarbonyl)thiophene-3-boronic acid, AldrichCPR
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- MDL: MFCD09800878
- Inchi: 1S/C6H7BO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3,9-10H,1H3
- InChI Key: MGDKHNFETCRNRQ-UHFFFAOYSA-N
- SMILES: S1C=C(B(O)O)C=C1C(=O)OC
Computed Properties
- Exact Mass: 186.01600
- Monoisotopic Mass: 186.0158100g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95Ų
Experimental Properties
- PSA: 95.00000
- LogP: -0.78550
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188753-5g |
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid |
957062-52-1 | 96% | 5g |
¥3968.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188753-1g |
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid |
957062-52-1 | 96% | 1g |
¥992.90 | 2023-09-01 | |
| Alichem | A169003891-5g |
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid |
957062-52-1 | 95% | 5g |
$844.20 | 2023-08-31 | |
| Alichem | A169003891-10g |
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid |
957062-52-1 | 95% | 10g |
$1206.00 | 2023-08-31 | |
| Alichem | A169003891-25g |
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid |
957062-52-1 | 95% | 25g |
$2130.60 | 2023-08-31 | |
| Chemenu | CM134835-1g |
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid |
957062-52-1 | 0.95 | 1g |
$150 | 2021-08-05 | |
| Chemenu | CM134835-5g |
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid |
957062-52-1 | 0.95 | 5g |
$525 | 2021-08-05 | |
| Matrix Scientific | 096622-1g |
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid, 95+% |
957062-52-1 | 95+% | 1g |
$341.00 | 2023-09-10 | |
| Matrix Scientific | 096622-5g |
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid, 95+% |
957062-52-1 | 95+% | 5g |
$924.00 | 2023-09-10 | |
| Fluorochem | 232009-1g |
5-(Methoxycarbonyl)thiophen-3-yl)boronic acid |
957062-52-1 | 95% | 1g |
£188.00 | 2021-06-29 |
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid Suppliers
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid
Recent Advances in the Application of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid (CAS: 957062-52-1) in Chemical Biology and Pharmaceutical Research
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid (CAS: 957062-52-1) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex molecular architectures in drug discovery.
One of the most notable applications of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid is its use in the synthesis of tyrosine kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have utilized this boronic acid derivative to develop novel inhibitors that target specific kinase domains, thereby offering potential therapeutic benefits. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of a new class of EGFR inhibitors, showing promising results in preclinical models of non-small cell lung cancer.
In addition to its role in kinase inhibitor development, (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid has been employed in the design of boron-containing drugs. Boron-based compounds are increasingly recognized for their unique properties, such as the ability to form reversible covalent bonds with biological targets. This characteristic enhances drug selectivity and potency. A recent study in ACS Chemical Biology explored the use of this boronic acid in the development of proteasome inhibitors, which are being investigated for their potential in treating multiple myeloma and other malignancies.
Another emerging area of research involves the application of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid in the field of chemical proteomics. Researchers are leveraging its reactivity to develop probes for labeling and identifying protein targets in complex biological systems. This approach has been instrumental in elucidating the mechanisms of action of various drugs and in identifying new therapeutic targets. A 2022 publication in Nature Chemical Biology detailed the use of this compound in activity-based protein profiling, providing insights into the off-target effects of kinase inhibitors.
Despite its promising applications, challenges remain in the optimization of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid-based compounds. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed to fully realize their therapeutic potential. Recent advances in computational chemistry and structure-activity relationship (SAR) studies are aiding in the design of more effective derivatives. For example, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of analogs with improved pharmacokinetic properties, paving the way for future clinical development.
In conclusion, (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid (CAS: 957062-52-1) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in drug design, coupled with ongoing innovations in synthetic methodologies, positions it as a key player in the development of next-generation therapeutics. Future research should focus on addressing the current limitations and exploring new applications, particularly in targeted therapy and personalized medicine.
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